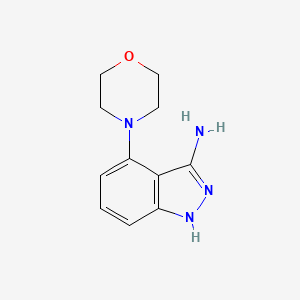

4-morpholino-1H-indazol-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-morpholin-4-yl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUHEFSYPUASJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Morpholino 1h Indazol 3 Amine

Established Synthetic Pathways to 4-Morpholino-1H-Indazol-3-amine

The creation of the 4-morpholino-1H-indazol-3-amine scaffold is a well-defined process, primarily revolving around amination and subsequent cyclization reactions. These methods are crucial for the efficient production of this key intermediate.

Amination and Subsequent Cyclization Protocols

A primary and effective route to synthesizing 4-morpholino-1H-indazol-3-amine involves a two-step sequence. researchgate.net This process begins with the amination of a suitable precursor, followed by a cyclization reaction to form the indazole ring system. researchgate.net One common starting material is 2,6-difluorobenzonitrile (B137791), which undergoes amination with morpholine (B109124). researchgate.net The subsequent cyclization of the resulting intermediate is typically achieved using hydrazine (B178648) hydrate (B1144303). researchgate.net This amination-cyclization cascade is a robust method for constructing the core indazole structure. nih.gov

Another pathway involves the reaction of a substituted benzonitrile, such as 3-bromo-2,6-dichlorobenzonitrile, with hydrazine hydrate. mdpi.comnih.gov This reaction can proceed through two potential mechanisms: an initial SNAr (nucleophilic aromatic substitution) reaction followed by an intramolecular attack of the cyano group, or the reverse, where the cyano group attacks first, followed by an intramolecular SNAr reaction. mdpi.com

Role of Precursor Compounds and Optimized Reaction Conditions

The choice of precursor and the optimization of reaction conditions are critical for achieving high yields and purity of the final product. For instance, in the synthesis starting from 2,6-difluorobenzonitrile, the use of morpholine as the amine and hydrazine hydrate for cyclization are key to the successful formation of 4-morpholino-1H-indazol-3-amine. researchgate.net

In the case of synthesizing a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, extensive optimization of the cyclization step was performed. chemrxiv.org Various solvents were screened, with 2-MeTHF (2-methyltetrahydrofuran) being identified as a "green" and effective solvent, affording a good ratio of the desired regioisomer. chemrxiv.org The reaction conditions were further optimized to an elevated temperature of 95°C with an excess of hydrazine hydrate to ensure high conversion. chemrxiv.org

The following table summarizes the optimized conditions for the synthesis of a related bromo-chloro-indazol-3-amine, highlighting the importance of solvent and temperature in directing the regioselectivity of the cyclization reaction.

Table 1: Solvent Screen and Optimized Conditions for a Regioselective Cyclization chemrxiv.org

| Solvent | Ratio of Regioisomers (Desired/Undesired) | Conversion (%) |

| Ethanol | 65:35 | - |

| IPA | 70:30 | - |

| 2-MeTHF | 70:30 | >99 |

| Optimized | - | - |

| Solvent | 2-MeTHF | - |

| Reagents | Hydrazine hydrate (4 eq), NaOAc (1.2 eq) | - |

| Temperature | 95 °C | - |

Strategies for Chemical Modification and Scaffold Diversification

The 4-morpholino-1H-indazol-3-amine scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives. Through various chemical reactions, new functionalities can be introduced to explore the structure-activity relationship of these compounds.

Condensation Reactions for Novel Hybrid Compound Synthesis

Condensation reactions are a valuable tool for creating novel hybrid compounds. For example, 4-morpholino-1H-indazol-3-amine can be condensed with carboxylic acids to form amide linkages. researchgate.net A specific instance is the condensation with 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid to produce a molecule with demonstrated antiproliferative activity. researchgate.net The study of condensation reactions with various aldehydes and ketones can also lead to the formation of Schiff bases and related structures, although the stability and isolation of these products can be influenced by reaction conditions and the electronic nature of the substituents. mdpi.com

Suzuki and Other Cross-Coupling Methodologies for Aryl Linkages

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govnih.gov This palladium-catalyzed reaction has been successfully applied to the functionalization of the indazole ring system. nih.govresearchgate.net For instance, 5-bromo-1H-indazol-3-amine can be coupled with various aryl boronic acids to introduce diverse aromatic and heteroaromatic substituents at the 5-position. nih.gov The choice of palladium catalyst, base, and solvent is crucial for the success of the Suzuki reaction. nih.govias.ac.in Catalysts like Pd(dppf)Cl2 have been shown to be effective in these transformations. nih.govnih.gov

Other cross-coupling reactions, such as those involving C-N bond formation, are also employed to modify the indazole scaffold. nih.gov Palladium-catalyzed amination reactions allow for the introduction of various primary and secondary amines at different positions on the indazole ring. nih.gov

Table 2: Palladium Catalysts and Bases for Suzuki Coupling Reactions nih.govias.ac.in

| Catalyst | Base | Solvent | Application |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Synthesis of 5-(pyrrol-2-yl)-1H-indazoles |

| Pd(OAc)2 | CsF | DMF | Synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles |

| Pd(PPh3)4 | Na2CO3 | DMF | Suzuki coupling reaction |

| PdCl2(dppf) | Na2CO3 | - | Suzuki coupling reaction |

Introduction of Diverse Substituents for Structural Exploration

The introduction of a wide array of substituents onto the 4-morpholino-1H-indazol-3-amine core is essential for exploring its chemical space and identifying compounds with enhanced biological activity. nih.govresearchgate.netnih.gov This can be achieved through various synthetic strategies.

For example, acylation of the 3-amino group with reagents like chloroacetic anhydride (B1165640) can introduce a reactive handle for further functionalization. nih.gov This can then be reacted with different thiophenols or piperazines to generate a library of derivatives with diverse side chains. nih.gov

Furthermore, direct C-H functionalization is an emerging and atom-economical approach for introducing aryl groups at specific positions of the indazole ring. researchgate.net This method, often catalyzed by palladium, allows for the direct coupling of the indazole with various (hetero)aryl partners. researchgate.net

The following table lists the compound names mentioned in this article.

Spectroscopic and Structural Characterization Methods for Synthesized Analogs

The unambiguous identification and structural elucidation of synthesized analogs of 4-morpholino-1H-indazol-3-amine are paramount. A combination of spectroscopic and crystallographic techniques is employed to achieve this, providing detailed insights into the molecular architecture of these compounds.

A foundational method for the synthesis of the parent compound, 4-morpholino-1H-indazol-3-amine, involves a two-step process. The synthesis commences with the reaction of 2,6-difluorobenzonitrile with morpholine, followed by a cyclization reaction with hydrazine hydrate to yield the desired indazole core. researchgate.net This core can then be further modified. For instance, condensation with 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid leads to the formation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide. researchgate.net

The derivatization of the 1H-indazole-3-amine scaffold is a common strategy to create diverse chemical entities. One widely used method is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups at specific positions on the indazole ring, typically at a halogenated position. nih.gov For example, 5-bromo-1H-indazol-3-amine can be coupled with different substituted boronic acid esters to generate a library of derivatives. nih.gov Another common derivatization technique is acylation, where an acyl group is introduced, often at the 3-amino group, to form amide derivatives. nih.govbeilstein-journals.org

The characterization of these synthesized analogs relies heavily on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the structure of these molecules in solution.

¹H NMR provides information about the chemical environment of hydrogen atoms. In derivatives of 1H-indazole-3-amine, characteristic signals can be observed for the aromatic protons on the indazole and any appended benzene (B151609) rings, typically in the range of δ 6-8 ppm. nih.gov The protons on the morpholine ring usually appear as multiplets in the δ 3-4 ppm region. rsc.org Protons of amide groups, if present, can be found at higher chemical shifts, often between δ 10-13 ppm. nih.gov

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecules with high accuracy. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands can identify key functionalities such as N-H bonds in amines and amides, C=O bonds in carbonyl groups, and C-O bonds in the morpholine ring.

X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide has been determined, providing valuable structural insights. researchgate.net

The following tables summarize the types of spectroscopic data typically collected for analogs of 4-morpholino-1H-indazol-3-amine.

Table 1: Key ¹H NMR Signals for 4-Morpholino-1H-Indazol-3-amine Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Indazole NH | 10.0 - 13.0 |

| Aromatic CH | 6.0 - 8.0 |

| Morpholino CH₂ (adjacent to O) | ~3.8 |

| Morpholino CH₂ (adjacent to N) | ~3.2 |

| Amide NH (if present) | 8.0 - 10.0 |

Data compiled from representative literature. nih.govrsc.org

Table 2: Key IR Absorption Bands for 4-Morpholino-1H-Indazol-3-amine Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1050 - 1150 |

Data represents typical ranges for these functional groups.

Table 3: Common Characterization Techniques for Synthesized Analogs

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity |

| ¹³C NMR | Carbon skeleton, functional groups |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| X-ray Crystallography | 3D molecular structure, solid-state conformation |

This comprehensive approach to characterization is essential for confirming the successful synthesis of new 4-morpholino-1H-indazol-3-amine analogs and for building a robust understanding of their chemical and physical properties.

Preclinical Biological Activity Spectrum of 4 Morpholino 1h Indazol 3 Amine and Its Derivatives

In Vitro and In Vivo (Non-Human) Antiproliferative and Antitumor Activities

Derivatives of 4-morpholino-1H-indazol-3-amine and related indazole compounds have demonstrated significant antiproliferative and antitumor effects in a variety of non-human preclinical studies. These activities are largely attributed to their ability to interfere with critical cellular pathways involved in cancer cell growth and survival.

The antiproliferative activity of 4-morpholino-1H-indazol-3-amine derivatives and other substituted indazoles has been evaluated against a panel of human cancer cell lines.

One derivative, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showed a distinct ability to inhibit the proliferation of the A549 human lung carcinoma cell line. researchgate.net Other research into a series of novel 1H-indazole-3-amine derivatives identified a compound, designated 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govnih.gov The same study also tested this compound against A549, PC-3 (prostate cancer), and Hep-G2 (hepatoma) cell lines. nih.govnih.gov Another series of pyrazolyl benzimidazole (B57391) derivatives showed antiproliferative activity against K562, A549, and HepG2 cell lines among others. nih.gov

The table below summarizes the antiproliferative activities of selected 1H-indazole-3-amine derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity (IC50 µM) of Selected 1H-Indazole-3-amine Derivatives

| Compound/Derivative | A549 | K562 | PC-3 | Hep-G2 |

|---|---|---|---|---|

| Compound 6o | >40 µM | 5.15 µM | >40 µM | 21.6 µM |

| 5-Fluorouracil (Control) | 16.2 µM | 1.83 µM | 11.2 µM | 22.4 µM |

Data sourced from Wang C, et al., 2023. nih.gov

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on 1H-indazole-3-amine derivatives have shown promising selectivity profiles. For instance, compound 6o, which was effective against the K562 leukemia cell line, demonstrated significantly lower toxicity toward the normal human embryonic kidney cell line, HEK-293, with an IC50 value of 33.2 µM. nih.govnih.gov This indicates a favorable selectivity index, suggesting a wider therapeutic window. nih.gov

The selectivity index (SI) is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Selectivity Index (SI) of Compound 6o

| Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| K562 | 5.15 | 33.2 | 6.45 |

| Hep-G2 | 21.6 | 33.2 | 1.54 |

Data sourced from Wang C, et al., 2023. nih.gov

Protein Kinase Inhibition Profiles

The primary mechanism behind the antitumor activity of 4-morpholino-1H-indazol-3-amine and its derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. nih.gov

The 3-aminoindazole structure is a well-established template for designing inhibitors that target the ATP-binding site of various protein kinases. researchgate.net Derivatives incorporating this scaffold have been shown to be potent, multi-targeted receptor tyrosine kinase inhibitors. researchgate.nettandfonline.com For example, a derivative of 3-aminoindazole, AKE-72, was identified as a multi-tyrosine kinase inhibitor, showing significant inhibition against a panel of kinases including c-Kit, FLT3, LCK, and VEGFR2. tandfonline.com This broad-spectrum inhibition can be advantageous in targeting multiple oncogenic pathways simultaneously.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). tandfonline.com While first-generation inhibitors like imatinib (B729) are effective, resistance often emerges, particularly through the T315I "gatekeeper" mutation. tandfonline.com

Derivatives of 4-morpholino-1H-indazol-3-amine have been specifically designed to overcome this resistance. One such derivative, AKE-72, where the morpholine (B109124) group was replaced, demonstrated potent inhibition of both wild-type (WT) BCR-ABL and the T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. tandfonline.com This compound also effectively inhibited the proliferation of Ba/F3 cells expressing either native BCR-ABL or the T315I mutant. tandfonline.com Similarly, another series of inhibitors based on a 6-phenyl-1H-indazol-3-amine scaffold also showed potent activity against both BCR-AblWT and the T315I mutant. nih.gov For example, compound Y9 from this series inhibited BCR-AblWT and Bcr-AblT315I with IC50 values of 0.043 µM and 0.17 µM, respectively. nih.gov

Table 3: Inhibitory Activity of Indazole Derivatives against BCR-ABL Kinase

| Compound | BCR-ABLWT IC50 | BCR-ABLT315I IC50 |

|---|---|---|

| AKE-72 | <0.5 nM | 9 nM |

| Compound Y9 | 43 nM | 170 nM |

Data sourced from Al-Ghorbani, M., et al., 2023 and Dong, J., et al., 2019. tandfonline.comnih.gov

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. nih.govnih.gov The 1H-indazol-3-amine scaffold has been successfully utilized to develop potent FGFR inhibitors. nih.govnih.gov

In an effort to optimize a previously discovered indazole-based hit compound, researchers designed derivatives with improved cellular activity. nih.gov One compound, 2a, which featured a 2,6-difluoro-3-methoxyphenyl group, exhibited highly potent inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). nih.gov Another study identified compound 7r as a potent FGFR1 inhibitor with an IC50 of 2.9 nM. nih.gov The binding mode of these inhibitors typically involves the 3-aminoindazole group occupying the hinge region of the kinase's ATP-binding site, forming critical hydrogen bonds. nih.gov

Table 4: Inhibitory Activity of Indazole Derivatives against FGFR

| Compound | FGFR1 IC50 | FGFR2 IC50 |

|---|---|---|

| Compound 2a | <4.1 nM | 2.0 nM |

| Compound 7r | 2.9 nM | Not Reported |

Data sourced from Liu, Y., et al., 2017 and Yang, J., et al., 2015. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. The 1H-indazole-3-amine scaffold has been identified as an effective structure for binding to the hinge region of tyrosine kinases like VEGFR-2. nih.gov

Derivatives of 4-morpholino-1H-indazol-3-amine have been investigated for their potential as VEGFR-2 inhibitors. By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole, a series of potent inhibitors of the VEGFR and platelet-derived growth factor receptor (PDGFR) families were developed. nih.gov One notable derivative, linifanib (B1684607) (ABT-869), demonstrated significant oral activity in preclinical models. nih.gov

The inhibitory effects of VEGFR-1 and VEGFR-2 can differ based on the organ environment. For instance, neutralization of VEGFR-2 has been shown to significantly inhibit lung metastases, while having a minimal effect on liver metastases in certain cancer models. nih.gov Conversely, blocking VEGFR-1 was more effective against liver metastases. nih.gov This highlights the complexity of targeting VEGF signaling and the importance of understanding the specific roles of each receptor in different metastatic sites.

Research into bis( nih.govacs.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives has also identified new potential VEGFR-2 inhibitors, further expanding the chemical space for targeting this critical receptor. nih.gov

Inhibition of Other Kinases (e.g., c-Kit, PDGFRβ, FLT3, ALK, JAK, CDK2, RIP2)

The 4-morpholino-1H-indazol-3-amine scaffold and its derivatives have demonstrated a broad spectrum of activity against various other kinases implicated in cancer and inflammatory diseases.

c-Kit and PDGFRβ: The N,N'-diaryl urea derivatives of 3-aminoindazole, including linifanib, have shown potent inhibitory activity against the platelet-derived growth factor receptor (PDGFR) family, in addition to VEGFR. nih.gov The c-Kit receptor, another class III receptor tyrosine kinase, is a target in gastrointestinal stromal tumors (GIST). mdpi.com While some inhibitors are effective, resistance remains a challenge, particularly with mutations in the activation loop. mdpi.com

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), especially in cases with internal tandem duplication (ITD) mutations. nih.govacs.orgnih.gov Derivatives of 4-morpholino-1H-indazol-3-amine have been developed as potent FLT3 inhibitors. For example, the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine series was designed to overcome resistance mutations. nih.govacs.org One compound from this series, 10q, showed potent and selective inhibition of FLT3-ITD-positive AML cells and was effective against cells with resistance-conferring mutations. nih.govacs.org Another derivative, CHMFL-FLT3-213, a type II FLT3 kinase inhibitor, has also demonstrated high potency against various FLT3 kinase mutants. bohrium.com

ALK: Anaplastic lymphoma kinase (ALK) is a target in non-small cell lung cancer (NSCLC). nih.govmdpi.com 1H-pyrazolo[3,4-b]pyridine derivatives, designed based on the 3-amino-5-substituted indazole scaffold of entrectinib, have been identified as potent ALK inhibitors. nih.gov Notably, a 4-morpholino derivative (10f) exhibited picomolar inhibitory activity against wild-type ALK and was also highly active against the L1196M mutant. nih.gov

JAK: While specific data on JAK inhibition by 4-morpholino-1H-indazol-3-amine itself is limited in the provided context, the broader class of indazole-based kinase inhibitors has been explored for activity against the JAK family.

CDK2: Similarly, direct evidence for CDK2 inhibition by this specific compound is not detailed in the provided search results. However, the diverse kinase inhibitory profile of the indazole scaffold suggests potential for activity against cell cycle-related kinases like CDK2.

RIP2: Receptor-interacting protein 2 (RIPK2) is a kinase involved in inflammatory disease pathways. nih.govnih.gov A highly potent and selective RIPK2 inhibitor, GSK583, is a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine. nih.gov While not a direct 4-morpholino derivative, it highlights the utility of the indazole core in targeting RIPK2. Subsequent research led to the development of quinazoline-based RIP2 kinase inhibitors with improved safety profiles. nih.gov

Modulation of Receptor Systems

Beyond kinase inhibition, derivatives of 4-morpholino-1H-indazol-3-amine have been found to interact with various receptor systems.

Serotonin (B10506) 5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. wikipedia.orgyoutube.comnih.gov Research into 5-HT3 receptor antagonists has led to the development of potent compounds derived from the indazole scaffold. nih.gov

Specifically, indazole-3-carboxylic acid derivatives have been identified as potent 5-HT3 receptor antagonists. nih.gov One such derivative, BRL 43694 (6g), proved to be a potent and selective antagonist, effective as an antiemetic agent. nih.gov These antagonists function by blocking the action of serotonin at 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. youtube.comnih.gov

Enzyme Inhibition Activities

The ability of 4-morpholino-1H-indazol-3-amine derivatives to inhibit specific enzymes is a key area of preclinical research, suggesting their potential therapeutic applications.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway and a promising target for cancer immunotherapy due to its role in mediating immune suppression. While direct studies on the IDO1 inhibitory activity of 4-morpholino-1H-indazol-3-amine are not extensively reported, the broader class of indole (B1671886) and imidazole (B134444) derivatives has shown significant potential. For instance, a series of 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles have been identified as potent IDO1 inhibitors, with one compound demonstrating an IC₅₀ value of 0.16 μM. nih.gov The structure-activity relationship studies of these compounds revealed that specific substitutions can enhance the inhibitory potency by interacting with key residues in the enzyme's active site. nih.gov Another study on arylthioindoles also led to the discovery of derivatives with an IC₅₀ value as low as 7 μM against IDO1. researchgate.net These findings suggest that the indazole scaffold, a bioisostere of indole, particularly with substitutions like the morpholino group, warrants further investigation as a potential source of novel IDO1 inhibitors.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, and their inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Preclinical studies have shown that heterocyclic compounds bearing a morpholine moiety can be potent and selective COX-2 inhibitors. In a study focused on imidazo[1,2-a]pyridine (B132010) derivatives, a compound featuring a morpholine ring at the C-3 position demonstrated the highest potency and selectivity against the COX-2 enzyme, with an IC₅₀ value of 0.07 μM and a selectivity index of 217.1. nih.gov Although this study was not on an indazole derivative, the significant contribution of the morpholine ring to COX-2 inhibition suggests that 4-morpholino-1H-indazol-3-amine derivatives could also exhibit similar activities. The anti-inflammatory properties observed in various indazole derivatives further support this hypothesis. nih.gov

Table 1: COX-2 Inhibitory Activity of a Morpholine-Containing Imidazo[1,2-a]pyridine Derivative

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|

| Imidazo[1,2-a]pyridine with C-3 morpholine | 0.07 | 217.1 |

Data sourced from a study on imidazo[1,2-a]pyridine derivatives, highlighting the potential role of the morpholine moiety. nih.gov

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The indazole scaffold has been explored for its potential to inhibit this enzyme. A study involving indazole Schiff bases identified them as potential α-glucosidase inhibitors, indicating the promise of the indazole nucleus in this therapeutic area. nih.gov While specific data on 4-morpholino-1H-indazol-3-amine is limited, research on other nitrogen-containing heterocyclic compounds has yielded potent inhibitors. For example, certain quinazolin-4(3H)-one derivatives have shown strong α-glucosidase inhibition, with IC₅₀ values as low as 14.4 µM, which is significantly more potent than the standard drug acarbose. nih.gov This underscores the potential of diverse heterocyclic structures in developing novel α-glucosidase inhibitors.

Other Preclinical Biological Effects

Beyond specific enzyme inhibition, derivatives of 4-morpholino-1H-indazol-3-amine have been investigated for broader biological effects, notably their anti-inflammatory and antimicrobial properties.

The anti-inflammatory potential of indazole derivatives is well-documented. nih.gov A study on novel indazolone derivatives demonstrated significant and long-lasting anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov One of the tested compounds exhibited superior activity compared to the reference drug, diclofenac. nih.gov The mechanism of this anti-inflammatory action may be linked to the inhibition of pro-inflammatory mediators. For instance, studies on structurally related pyrazolo[1,5-a]quinazolines have identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com Given that the morpholine group has been associated with enhanced anti-inflammatory effects in other heterocyclic systems, it is plausible that 4-morpholino-1H-indazol-3-amine derivatives could be potent anti-inflammatory agents.

The emergence of drug-resistant bacteria has spurred the search for new antimicrobial agents, and indazole derivatives have shown promise in this area. A study evaluating a series of novel indazole derivatives for their antimicrobial activity found that several compounds displayed significant antibacterial potency, particularly against Gram-positive bacteria. mdpi.com The minimum inhibitory concentration (MIC) values for some of these indazoles were in the range of 64 to 128 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Another pyrazoline derivative from the same study showed even more potent and broad-spectrum activity against clinically relevant Gram-positive species, with MIC values as low as 4 μg/mL. mdpi.com While the specific contribution of the 4-morpholino group in this context has not been fully elucidated, the general antimicrobial potential of the indazole scaffold is evident.

Table 2: Antimicrobial Activity of Indazole Derivatives against Gram-Positive Bacteria

| Bacterial Strain | Indazole Derivative 1 MIC (µg/mL) | Indazole Derivative 2 MIC (µg/mL) |

|---|---|---|

| S. aureus | 64 | >128 |

| S. epidermidis | 128 | >128 |

| E. faecalis | >128 | 64 |

Data represents a selection of findings from a study on the antimicrobial activity of novel indazole derivatives. mdpi.com

Neuroprotective Activities

Antiviral Properties (e.g., HIV-1 inhibition via specific intermediates)

The 1H-indazol-3-amine scaffold has demonstrated significant potential in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). While direct antiviral screening data for 4-morpholino-1H-indazol-3-amine is not extensively published, the importance of a closely related intermediate highlights the promise of this chemical class.

A key piece of evidence for the anti-HIV potential of the indazole-3-amine core comes from the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. nih.gov A crucial intermediate in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine. nih.govmdpi.com The successful development of Lenacapavir underscores the value of the 1H-indazol-3-amine moiety as a building block for novel and effective antiretroviral therapies.

The antiviral activity of various heterocyclic compounds, including those with structural similarities to indazoles, has been a subject of extensive research. For instance, studies on N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine have revealed a new class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The most promising compound from this series demonstrated potent antiviral activity against wild-type HIV-1. nih.gov While this compound is not a direct derivative of 4-morpholino-1H-indazol-3-amine, it illustrates the potential of related nitrogen-containing heterocyclic systems in HIV-1 inhibition.

The following table summarizes the key findings related to the antiviral potential of compounds containing the 1H-indazol-3-amine scaffold and related structures.

| Compound/Intermediate | Virus | Target | Key Findings |

| 7-Bromo-4-chloro-1H-indazol-3-amine | HIV-1 | Capsid | Serves as a key intermediate in the synthesis of the potent capsid inhibitor Lenacapavir. nih.govmdpi.com |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative | HIV-1 | Reverse Transcriptase | A promising molecule from this class exhibited an EC50 of 0.24 nM against wild-type HIV-1 in TZM cells. nih.gov |

Mechanistic Insights into the Cellular and Molecular Actions of 4 Morpholino 1h Indazol 3 Amine Analogs

Cell Cycle Arrest and Apoptosis Induction Pathways

The ability to halt the relentless proliferation of cancer cells and trigger their self-destruction is a primary goal of targeted cancer therapies. Analogs of 4-morpholino-1H-indazol-3-amine have been shown to effectively induce both cell cycle arrest and apoptosis through the modulation of key regulatory networks.

Involvement of Bcl2 Family Members

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as arbiters of cell fate. figshare.com This family includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death, and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that sustain cell survival. figshare.comresearchgate.net The ratio of these opposing factions determines a cell's susceptibility to apoptotic stimuli.

Recent studies on a series of 1H-indazole-3-amine derivatives have provided compelling evidence of their ability to modulate the Bcl-2 family. Specifically, a promising compound from this series, compound 6o , was found to influence the expression of Bcl-2 family proteins in a concentration-dependent manner in K562 chronic myeloid leukemia cells. researchgate.netenamine.net Western blot analysis revealed that treatment with compound 6o led to a decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax. enamine.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade. enamine.net

Table 1: Effect of Compound 6o on Bcl-2 Family Protein Expression

| Treatment Concentration | Bcl-2 Expression | Bax Expression | Implication |

| Control | High | Low | Cell Survival |

| 10 µM | Decreased | Increased | Apoptosis Induction |

| 12 µM | Further Decreased | Further Increased | Enhanced Apoptosis |

| 14 µM | Significantly Decreased | Significantly Increased | Potent Apoptosis |

This table is illustrative and based on the reported concentration-dependent effects of compound 6o. enamine.net

Modulation of the p53/MDM2 Pathway

The tumor suppressor protein p53 is often referred to as the "guardian of the genome" for its critical role in orchestrating cellular responses to stress, including DNA damage. researchgate.net Under normal conditions, p53 levels are kept in check by its primary negative regulator, murine double minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for degradation. researchgate.netnih.gov In many cancers, the p53-MDM2 interaction is disrupted, often through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions. nih.gov

The therapeutic potential of disrupting the p53-MDM2 interaction to reactivate p53 has spurred the development of numerous small molecule inhibitors. nih.gov Research has indicated that indazole derivatives can effectively modulate this pathway. The aforementioned compound 6o , a 1H-indazole-3-amine derivative, was confirmed to affect the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netenamine.net This suggests that these analogs can interfere with the negative regulation of p53 by MDM2, leading to an accumulation of p53. researchgate.net Elevated p53 levels can then transcriptionally activate genes involved in cell cycle arrest and apoptosis, contributing to the anti-cancer activity of these compounds. researchgate.net Furthermore, a separate study on novel indolone derivatives demonstrated that these compounds could upregulate the expression of both MDM2 and p53, indicating a feedback loop and confirming engagement with the pathway. nih.gov

Reactive Oxygen Species (ROS)-Mediated Mitochondrial Apoptotic Pathway

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are byproducts of normal cellular metabolism. chemrxiv.org While low levels of ROS can function as signaling molecules, excessive ROS production can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins, and ultimately triggering apoptosis, particularly through the mitochondrial pathway. chemrxiv.org

The mitochondria are a primary source of cellular ROS. chemrxiv.org An overproduction of ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This event, in turn, activates a cascade of caspases, the executioners of apoptosis. nih.gov

While direct studies on 4-morpholino-1H-indazol-3-amine analogs are limited in this specific area, research on structurally related compounds provides valuable insights. For instance, a novel synthetic militarin analog, MA-1, was shown to induce mitochondrial-dependent apoptosis in human lung cancer cells through the generation of ROS. researchgate.net Similarly, certain quinazoline (B50416) derivatives have been demonstrated to induce apoptosis in leukemia cells via a ROS-mitochondrial mediated death signaling pathway. enamine.net These findings suggest that the generation of ROS could be a plausible mechanism through which 4-morpholino-1H-indazol-3-amine analogs exert their apoptotic effects, a hypothesis that warrants further investigation.

Impact on Cellular Migration and Invasion Dynamics

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Targeting the molecular machinery that drives these processes is a key therapeutic strategy.

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The extracellular matrix (ECM) provides structural support to tissues and also plays a crucial role in cell signaling. For cancer cells to invade, they must degrade the components of the ECM. This is primarily achieved by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). nih.gov The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.govmdpi.com An imbalance between MMPs and TIMPs, often characterized by an overproduction of MMPs, is a hallmark of cancer invasion and metastasis. mdpi.comresearchgate.net

While specific studies on the effect of 4-morpholino-1H-indazol-3-amine analogs on MMP and TIMP regulation are not yet prevalent, the broader class of compounds containing morpholine (B109124) moieties has shown promise in this area. For instance, certain star-shaped triazine dendrimers incorporating morpholine groups have been evaluated for their anticancer and MMP inhibitory potential. Although the direct link to the indazole-amine scaffold is yet to be established, the presence of the morpholine group in these active compounds suggests it could be a valuable component for engaging with and modulating the activity of MMPs. Further research is necessary to elucidate the specific effects of 4-morpholino-1H-indazol-3-amine analogs on the expression and activity of various MMPs and TIMPs in different cancer models.

Ligand-Protein Interaction and Hinge-Binding Characteristics

The effectiveness of kinase inhibitors, a major class of targeted cancer drugs, often hinges on their ability to bind to the ATP-binding pocket of the target kinase. A crucial part of this binding site is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. nih.govnih.gov Small molecule inhibitors that form hydrogen bonds with the backbone of the hinge region can effectively compete with ATP and block the kinase's activity.

The 1H-indazole-3-amine scaffold has been identified as an effective "hinge-binding" fragment. researchgate.net This was notably demonstrated in the development of Linifanib (B1684607), where the 1H-indazole-3-amine core binds effectively to the hinge region of tyrosine kinases. researchgate.net Further evidence comes from the discovery of ABT-869, an orally active multitargeted receptor tyrosine kinase inhibitor. Through structure-based design, it was found that the 3-aminoindazole moiety could serve as an efficient hinge-binding template for kinase inhibitors.

The general interaction pattern for hinge-binding scaffolds involves the formation of one to three hydrogen bonds with the hinge residues. nih.gov The 3-amino group and the pyrazole (B372694) nitrogen atoms of the indazole core are well-positioned to act as hydrogen bond donors and acceptors, respectively, facilitating a strong and specific interaction with the kinase hinge. This ability to anchor within the ATP-binding site provides a solid foundation for the development of potent and selective kinase inhibitors based on the 4-morpholino-1H-indazol-3-amine framework. The morpholino group, in this context, likely occupies a solvent-exposed region or interacts with other parts of the ATP-binding pocket to enhance potency and selectivity.

Role of the 1H-Indazole-3-amine Core as a Hinge-Binding Fragment in Kinase Inhibition

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its effectiveness stems from its ability to act as a "hinge-binding fragment," a key molecular feature that mimics the adenine (B156593) region of ATP to anchor inhibitors within the ATP-binding cleft of kinases. nih.govebi.ac.uk This interaction is crucial for the inhibitory activity of many small molecule kinase inhibitors.

The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. It plays a critical role in the conformational changes required for ATP binding and catalysis. The 1H-indazole-3-amine core, with its specific arrangement of hydrogen bond donors and acceptors, forms multiple hydrogen bonds with the backbone of the hinge region, effectively competing with ATP for binding. nih.gov

Structural studies have revealed that the 3-amino group and the N1 nitrogen of the indazole ring are particularly important for this interaction. For instance, in studies of various kinase inhibitors, the 3-amino group of the indazole core has been shown to form a key hydrogen bond with the backbone carbonyl of one amino acid in the hinge region, while the N1-H forms a hydrogen bond with the backbone amide of another. This bidentate hydrogen-bonding pattern is a hallmark of many potent kinase inhibitors.

The versatility of the 1H-indazole-3-amine core allows for the development of inhibitors targeting a wide range of kinases. By modifying the substituents at other positions of the indazole ring, medicinal chemists can fine-tune the inhibitor's selectivity and potency. For example, structure-based design has led to the discovery of 3-aminoindazole-based inhibitors targeting receptor tyrosine kinases (RTKs) like the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. ebi.ac.uk In these inhibitors, the 1H-indazole-3-amine core serves as the hinge-binding anchor, while other parts of the molecule extend into other regions of the ATP-binding site to confer selectivity.

One notable example is the development of multitargeted RTK inhibitors where an N,N'-diaryl urea (B33335) moiety is attached to the C4-position of the 3-aminoindazole core. ebi.ac.uk This design strategy successfully generated potent inhibitors of VEGFR and PDGFR tyrosine kinases. Similarly, derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine have been developed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov These examples underscore the fundamental role of the 1H-indazole-3-amine scaffold as a robust hinge-binding motif in the development of a diverse array of kinase inhibitors.

Table 1: Examples of Kinases Targeted by 1H-Indazole-3-amine-based Inhibitors

| Kinase Target | Compound Series/Example | Key Findings |

| VEGFR/PDGFR | N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) and related analogs | The 3-aminoindazole core acts as a hinge-binding template, leading to potent inhibition of VEGFR and PDGFR family kinases. ebi.ac.uk |

| FLT3 | (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine and related derivatives | These compounds exhibit potent and selective inhibitory activities against FLT3-ITD-positive AML cells. nih.gov |

Broad Signaling Pathway Perturbations

Given that analogs of 4-morpholino-1H-indazol-3-amine are designed as kinase inhibitors, their primary mechanism of action involves the disruption of cellular signaling pathways regulated by these kinases. By inhibiting one or more kinases, these compounds can trigger a cascade of downstream effects, leading to broad perturbations in cellular processes such as proliferation, survival, and apoptosis.

A key pathway often implicated in cancer is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, metabolism, and survival. A compound structurally related to 4-morpholino-1H-indazol-3-amine, GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), which incorporates both a morpholino and an indazolyl group, was identified as a potent and selective inhibitor of class I PI3 kinase. nih.gov Inhibition of PI3K by such compounds blocks the phosphorylation and activation of Akt, a crucial downstream effector, thereby impeding the pro-survival signals transmitted through this pathway.

Furthermore, derivatives of 1H-indazole-3-amine have been shown to impact other critical signaling pathways. For instance, a series of indazole derivatives demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.net The p53 tumor suppressor protein is a master regulator of the cellular response to stress, and its activity is tightly controlled by its negative regulator, MDM2. By interfering with the p53-MDM2 interaction, these compounds can lead to the accumulation of p53, triggering apoptosis and cell cycle arrest.

In the context of FLT3 inhibition by indazole-based compounds, the downstream signaling factors of FLT3 are also affected. Inhibition of FLT3 phosphorylation leads to the suppression of its downstream signaling, which in turn induces cell cycle arrest and apoptosis in FLT3-ITD-positive acute myeloid leukemia cells. nih.gov

The broad signaling pathway perturbations caused by 4-morpholino-1H-indazol-3-amine analogs are a direct consequence of their kinase inhibitory activity. The specific pathways affected depend on the kinase selectivity profile of the particular analog. This highlights the potential for these compounds to have wide-ranging effects on cellular function and their therapeutic potential in diseases driven by aberrant kinase signaling.

Table 2: Signaling Pathways Perturbed by 1H-Indazole-3-amine Analogs

| Signaling Pathway | Key Molecular Target(s) | Downstream Cellular Effects | Example Compound Class/Analog |

| PI3K/Akt/mTOR | PI3K | Inhibition of Akt phosphorylation, reduced cell survival and proliferation. | Thieno[3,2-d]pyrimidines with indazolyl and morpholino groups (e.g., GDC-0941). nih.gov |

| p53/MDM2 | p53, MDM2, Bcl-2 family | Stabilization of p53, induction of apoptosis and cell cycle arrest. | Certain 1H-indazole-3-amine derivatives. nih.govresearchgate.net |

| FLT3 Signaling | FLT3 | Inhibition of FLT3 phosphorylation, cell cycle arrest, and apoptosis. | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives. nih.gov |

Structure Activity Relationship Sar Studies of 4 Morpholino 1h Indazol 3 Amine Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The systematic modification of the 4-morpholino-1H-indazol-3-amine scaffold has revealed that even minor chemical changes can lead to significant variations in biological activity. Researchers have explored substitutions at various positions of the molecule to understand their impact on potency and selectivity.

Table 1: Effect of Morpholine (B109124) Replacement on Biological Activity

| Parent Compound | Modification | Resulting Biological Activity |

| Chromen-4-one derivative | Replacement of piperazine (B1678402) with morpholine or pyrrolidine | Noticeable decrease in activity nih.gov |

| Celastrol derivative | Substitution of piperazine and morpholine with piperidine (B6355638) and aniline | Weakened activity nih.gov |

| AML inhibitor derivative | Replacement of piperazine and methylpiperazine with morpholine and pyrrolidine | Dramatically lower antiproliferative activity nih.gov |

Halogenation, particularly the introduction of fluorine atoms, is a widely used strategy in medicinal chemistry to modulate a compound's properties. Fluorine substitution can influence a molecule's pKa, lipophilicity, and metabolic stability, which in turn can affect its potency, selectivity, and pharmacokinetic profile. nih.gov

In the case of indazole derivatives, the presence and position of halogen substituents on the aromatic ring can be crucial for antitumor activity. For instance, studies on 1H-indazole-3-amine derivatives have shown that the presence of a para-fluorine atom on a phenyl group at the C-5 position is important for their inhibitory activity against certain cancer cell lines. nih.gov The introduction of fluorine can enhance binding to target enzymes and improve cell penetration. nih.gov Halogenation can also shift a compound's functional activity from agonism to antagonism. nih.gov For example, the extent of antagonism was found to be greater with halogenation at the 5-position compared to the 6-position in one series of compounds. nih.gov

Table 2: Influence of Halogenation on Antitumor Activity of 1H-Indazole-3-amine Derivatives

| Compound Series | Substituent Change at C-5 Position | Effect on Inhibitory Activity (K562 cells) |

| 6a | 3-fluorophenyl | Reference |

| 6b-e | Replacement with 4-methoxyphenyl | Decreased by 2-10 fold nih.gov |

| 6q-u | Replacement with 3,4-dichlorophenyl | Decreased by 2-10 fold nih.gov |

The 3-amino group of the indazole ring is a critical feature for the biological activity of many derivatives, acting as an effective hinge-binding fragment in interactions with protein kinases. nih.gov Modifications at this position, such as the introduction of acetamide (B32628) linkers, have been explored to develop new anticancer agents. nih.gov

Furthermore, substitutions on the aromatic part of the indazole ring system have been shown to be crucial for activity and selectivity. nih.gov For example, in a series of 1H-indazole-3-amine derivatives, the type and position of the substituent on the phenyl ring at the C-5 position had a significant impact on their antitumor activity. nih.gov Specifically, a para-fluorine substituent was found to be beneficial for activity. nih.gov

Rational Design Principles for Enhanced Pharmacological Activity

The insights gained from SAR studies have paved the way for the rational design of more potent and selective 4-morpholino-1H-indazol-3-amine derivatives. Key principles that have emerged include:

Optimizing Heterocyclic Moieties: The choice between a morpholine, piperazine, or other heterocyclic ring at the 4-position should be carefully considered based on the specific therapeutic target, as this can significantly impact potency and pharmacokinetic properties. nih.gov

Strategic Halogenation: The introduction of fluorine or other halogens at specific positions on the aromatic rings can enhance target engagement, improve metabolic stability, and modulate the functional activity of the compound. nih.govnih.govnih.gov

Molecular Hybridization: Combining the 4-morpholino-1H-indazol-3-amine scaffold with other pharmacologically active fragments through molecular hybridization has proven to be a successful strategy for developing novel compounds with enhanced antitumor activity. nih.govresearchgate.net

By applying these principles, researchers can more effectively navigate the chemical space around the 4-morpholino-1H-indazol-3-amine core to develop new drug candidates with improved therapeutic potential.

Preclinical Therapeutic Potential and Future Research Directions

Ongoing Research in Oncology Applications

The primary focus of research involving the 1H-indazol-3-amine scaffold has been in the development of novel anticancer agents. nih.gov The structure's ability to effectively bind to the ATP-binding site of kinases has made it a cornerstone for designing targeted therapies. nih.gov

The 3-aminoindazole moiety is recognized as an efficient template for creating potent kinase inhibitors. ebi.ac.uk Its structure allows it to form critical hydrogen bonds with the hinge region of various kinases, a key interaction for inhibitory activity. nih.gov Research has demonstrated that modifying the 1H-indazol-3-amine core at different positions can lead to the development of highly potent and selective inhibitors targeting specific cancer-driving kinases.

For instance, derivatives of this scaffold have been developed as multitargeted receptor tyrosine kinase (RTK) inhibitors, effectively blocking the activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. ebi.ac.uk Further studies have yielded potent inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2). nih.gov The strategic addition of various chemical groups, such as the morpholino moiety, is a key approach to fine-tuning the potency and selectivity of these next-generation inhibitors.

Table 1: Examples of 1H-Indazol-3-amine Derivatives and Their Kinase Targets This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| N,N'-diaryl urea (B33335) derivatives | VEGFR/PDGFR families | Potent oral activity in xenograft models | ebi.ac.uk |

| Fluorinated indazole derivatives | FGFR1 | < 4.1 nM | nih.gov |

| Fluorinated indazole derivatives | FGFR2 | 2.0 nM | nih.gov |

A significant challenge in cancer chemotherapy is the development of drug resistance, which limits the long-term efficacy of many treatments. nih.gov The development of novel anticancer agents with different mechanisms of action or the ability to overcome known resistance pathways is a critical area of research.

Derivatives of the 1H-indazol-3-amine scaffold are being investigated as a strategy to address this problem. By creating compounds that bind to novel targets or interact differently with known targets, researchers aim to develop therapies that remain effective even when cancer cells develop resistance to existing drugs. nih.gov For example, designing inhibitors that can bind to mutated forms of kinases is a key strategy. While specific studies on resistance to 4-morpholino-1H-indazol-3-amine itself are not yet prevalent, the overarching goal in developing this class of compounds is to generate molecules with a higher barrier to resistance. One study identified a compound (6o) that induces apoptosis by potentially inhibiting Bcl2 family members and affecting the p53/MDM2 pathway, representing alternative mechanisms that could bypass resistance to traditional kinase inhibitors. researchgate.netnih.gov

Prospects in Inflammatory and Autoimmune Disease Research

The utility of the indazole scaffold is not limited to oncology. Various substituted indazole derivatives have shown diverse biological activities, including anti-inflammatory properties. nih.gov This suggests a promising avenue for the development of treatments for inflammatory and autoimmune diseases.

The morpholino group, a key feature of 4-morpholino-1H-indazol-3-amine, is notably present in LY294002, a well-known inhibitor of phosphoinositide 3-kinase (PI3K). nih.gov The PI3K signaling pathway is centrally involved in cellular processes that drive inflammation. nih.gov The combination of the anti-inflammatory potential of the indazole core with a morpholino group known to confer PI3K inhibitory activity in other scaffolds presents a compelling rationale for investigating 4-morpholino-1H-indazol-3-amine and its analogs as potential therapeutics for diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Continued Exploration in Antiviral Drug Discovery (e.g., HIV-1)

Nitrogen-containing heterocyclic compounds are a cornerstone of antiviral drug discovery. researchgate.net The structural features of these molecules make them well-suited to interact with viral enzymes. Recent research has highlighted the potential of scaffolds related to indazole, such as pyrazoles and triazoles, as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV-1). researchgate.netnih.gov

Derivatives of these related heterocycles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of drugs in highly active antiretroviral therapy (HAART). nih.govnih.gov For instance, a novel class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine was recently described with potent activity against wild-type and clinically relevant mutant strains of HIV-1. nih.govfigshare.com Given the structural and electronic similarities between these scaffolds and the 1H-indazol-3-amine core, there is a strong basis for exploring the potential of 4-morpholino-1H-indazol-3-amine derivatives in the search for new and effective antiviral therapies.

Identification of Novel Biological Targets and Emerging Therapeutic Avenues

While kinase inhibition remains a major focus, research into indazole derivatives is uncovering a wider range of biological targets. This diversification opens up new therapeutic possibilities beyond traditional cytotoxic or anti-proliferative effects.

Recent studies on a 1H-indazole-3-amine derivative (compound 6o) showed that its antitumor activity may be mediated through the induction of apoptosis via inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway. researchgate.netnih.gov This points towards therapeutic strategies that directly target the cellular machinery of programmed cell death. Furthermore, the broader class of arylmorpholine compounds, to which 4-morpholino-1H-indazol-3-amine belongs, has been investigated for the inhibition of other members of the PI3K family, including DNA-PK, suggesting potential applications in modulating DNA damage repair pathways. ucsf.edu

Table 2: Emerging Biological Targets for Indazole-Based Compounds This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Investigated Target/Pathway | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Piperazine-coupled indazole hybrids | Bcl2 family / p53-MDM2 pathway | Apoptosis induction in cancer | researchgate.netnih.gov |

| Arylmorpholines | DNA-PK (PI3K family) | Modulation of DNA damage repair | ucsf.edu |

| Indazole-based compounds | General Anti-inflammatory activity | Inflammatory and Autoimmune Diseases | nih.gov |

Translational Research Challenges and Opportunities in Preclinical Settings

The path from a promising preclinical compound to a clinical candidate is fraught with challenges. For 4-morpholino-1H-indazol-3-amine and its derivatives, these hurdles include optimizing selectivity to minimize off-target effects, ensuring favorable pharmacokinetic properties (such as solubility and metabolic stability), and overcoming potential drug resistance. nih.gov

However, these challenges are matched by significant opportunities. The use of structure-based drug design and molecular hybridization strategies allows for the rational optimization of lead compounds. nih.govebi.ac.uk For example, modifications to the indazole scaffold have been shown to improve selectivity and reduce unwanted interactions, such as with the hERG channel, which is a common cause of cardiac toxicity. nih.gov The continued development of sophisticated in vitro and in vivo models will be crucial for evaluating the efficacy and translational potential of this promising class of compounds.

Future Directions in Synthetic and Computational Chemistry Research

The exploration of 4-morpholino-1H-indazol-3-amine and its analogues continues to be a fertile ground for discovery in medicinal chemistry. Future research in synthetic and computational chemistry is poised to refine existing methodologies, uncover novel synthetic pathways, and employ advanced computational tools to design next-generation therapeutic agents with enhanced efficacy and specificity.

Advances in Synthetic Methodologies

The synthesis of substituted indazoles remains a central theme in heterocyclic chemistry, with ongoing efforts to develop more efficient, scalable, and environmentally benign processes. While established methods provide reliable access to the 1H-indazol-3-amine scaffold, future synthetic research could focus on several key areas:

C-H Activation Strategies: Direct C-H functionalization is an increasingly powerful tool for the late-stage modification of complex molecules. Future synthetic routes could explore the direct introduction of the morpholine (B109124) moiety or other substituents onto the indazole core, bypassing the need for pre-functionalized starting materials. This approach offers atom economy and can significantly shorten synthetic sequences.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. Developing flow-based syntheses for 4-morpholino-1H-indazol-3-amine and its derivatives could be crucial for producing these compounds on an industrial scale for further preclinical and clinical development.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and versatile method for forging new chemical bonds. This technology could be harnessed to develop novel cyclization strategies for constructing the indazole ring or for the introduction of diverse functional groups under gentle reaction conditions.

Novel Cyclization Reactions: While the reaction of substituted 2-fluorobenzonitriles with hydrazine (B178648) is a common method for creating the indazole-3-amine core, research into alternative cyclization precursors and catalysts could lead to more efficient and versatile syntheses. nih.gov For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov

A comparative table of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| C-H Activation | Atom economy, reduced number of steps, late-stage functionalization. | Regioselectivity control, catalyst development. |

| Flow Chemistry | Improved safety, scalability, precise reaction control, higher yields. | Initial setup costs, potential for clogging with solid byproducts. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. | Substrate scope limitations, requirement for specialized equipment. |

| Novel Cyclization | Access to new derivatives, improved yields and regioselectivity. | Discovery of new reaction pathways, optimization of conditions. |

Innovations in Computational Chemistry

Computational chemistry plays an indispensable role in modern drug discovery, from hit identification to lead optimization. For 4-morpholino-1H-indazol-3-amine, future computational research will likely focus on the following areas:

Advanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide detailed insights into the dynamic behavior of 4-morpholino-1H-indazol-3-amine when bound to its biological targets. These simulations can reveal key protein-ligand interactions, the role of water molecules in the binding site, and the conformational changes that occur upon binding, all of which are crucial for rational drug design.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed to accurately predict the binding affinities of novel derivatives of 4-morpholino-1H-indazol-3-amine. This allows for the prioritization of synthetic targets and a more efficient exploration of the chemical space.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM calculations can provide a highly accurate description of the electronic structure of the ligand in the enzyme's active site. This is particularly useful for studying enzymatic reaction mechanisms and for designing inhibitors that target specific electronic features of the transition state.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches are revolutionizing drug discovery. Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds. Generative models can also be used to design novel molecules with desired properties from scratch.

The integration of these computational approaches can significantly accelerate the discovery and development of new drug candidates based on the 4-morpholino-1H-indazol-3-amine scaffold.

| Computational Method | Application in Drug Design | Potential Impact |

| Molecular Dynamics | Understanding protein-ligand dynamics and binding stability. | Elucidation of binding mechanisms and resistance. |

| Free Energy Calculations | Accurate prediction of binding affinities for new analogues. | Prioritization of synthetic targets, reduced costs. |

| QM/MM | Detailed analysis of reaction mechanisms and transition states. | Design of highly specific and potent inhibitors. |

| Machine Learning/AI | De novo drug design and prediction of biological activity. | Accelerated discovery of novel drug candidates. |

Q & A

Q. Table 1. Key Crystallographic Parameters for 4-Morpholino-1H-indazol-3-amine Derivatives

| Parameter | Value (from ) |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 9.42, 12.57, 14.89 |

| β (°) | 98.7 |

| R-factor | 0.048 |

| Hydrogen bonds | N-H···N (2.89 Å) |

Q. Table 2. Comparative Bioactivity of Analogues

| Derivative | IC50 (µM, MCF-7) | Target (Predicted) |

|---|---|---|

| 4-Morpholino (parent) | 8.2 ± 1.1 | FLT3 kinase |

| 4-Piperidine | 16.5 ± 2.3 | FLT3 kinase |

| 4-NO2 substituted | 3.7 ± 0.6 | mTOR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.